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Introduction 3-Cyanovinylcarbazole nucleoside (CNVK) is a powerful photo-cross-linker that

can be incorporated into DNA and RNA oligonucleotides.[1] This modification enables the rapid

and reversible formation of a covalent bond with a pyrimidine base on a complementary strand

upon exposure to specific wavelengths of UV light.[2][3] The ability to control intermolecular

linkages with spatiotemporal precision makes CNVK-modified oligonucleotides invaluable tools

for a wide range of applications, including antisense therapy, regulation of gene expression,

DNA nanotechnology, and diagnostics.[1][4][5]

CNVK is introduced into an oligonucleotide during standard automated synthesis using its

phosphoramidite derivative.[1] The key feature of CNVK is its ability to undergo a [2+2]

photocycloaddition with a pyrimidine base (primarily thymine or cytosine) when irradiated at

365 nm.[1][2] This cross-linking event is remarkably efficient and can be reversed by irradiating

at 312 nm, which cleaves the cyclobutane ring and restores the original, unmodified strands.[2]

[6] This application note provides detailed protocols for the synthesis, photo-cross-linking, and

photo-reversal of CNVK-modified oligonucleotides, along with key performance data and

application workflows.
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Experimental Protocols
Synthesis of CNVK-Modified Oligonucleotides
This protocol describes the incorporation of a CNVK phosphoramidite into an oligonucleotide

sequence using an automated DNA synthesizer.

Materials:

CNVK Phosphoramidite (e.g., from Glen Research)

Automated DNA/RNA Synthesizer

Standard DNA synthesis reagents (Activator, Oxidizer, etc.)

UltraMILD DNA phosphoramidites (dA, dG, dC, dT)

UltraMild Cap Mix A (for capping)

Deprotection Solution:

Option 1: 0.05 M Potassium Carbonate in Methanol

Option 2: 30% Ammonium Hydroxide

HPLC Purification System

Methodology:

Synthesizer Setup: Program the desired oligonucleotide sequence into the DNA synthesizer.

Assign the CNVK phosphoramidite to the desired position in the sequence.

Synthesis Cycle: The incorporation of CNVK follows the standard DMTr-phosphoramidite

method.[1]

Coupling: Use standard coupling times as recommended by the synthesizer manufacturer.

The use of UltraMILD monomers for the other bases is highly recommended to ensure the

stability of the CNVK modification during deprotection.[1]
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Capping: Use UltraMild Cap Mix A to prevent iPr-Pac group exchange on dG monomers.

[1]

Oxidation: Standard oxidation conditions apply.

Detritylation: Standard detritylation conditions apply.

Cleavage and Deprotection:

After synthesis, cleave the oligonucleotide from the solid support and deprotect the

nucleobases.

If UltraMILD reagents were used: Incubate the solid support with 0.05 M Potassium

Carbonate in Methanol for 4 hours at room temperature OR with 30% Ammonium

Hydroxide for 2 hours at room temperature.[1]

Purification:

Purify the crude oligonucleotide using reverse-phase HPLC to isolate the full-length,

CNVK-modified product.

Verify the mass of the purified oligonucleotide using mass spectrometry.

Photo-Cross-linking of CNVK-Modified Oligonucleotides
This protocol details the procedure for inducing a covalent cross-link between a CNVK-modified

oligonucleotide and its complementary pyrimidine-containing target strand.

Materials:

Purified CNVK-modified oligonucleotide.

Purified complementary target oligonucleotide (DNA or RNA).

Annealing Buffer (e.g., 10 mM Tris-HCl, 100 mM NaCl, 1 mM EDTA, pH 7.5).

UV lamp or transilluminator with a 365 nm light source.

Methodology:
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Annealing:

Mix the CNVK-modified oligonucleotide and its complementary strand in a 1:1 molar ratio

in annealing buffer.

Heat the solution to 95°C for 5 minutes.

Allow the solution to cool slowly to room temperature to form the duplex.

Photo-irradiation:

Place the sample on a cold block or on ice to prevent heat-induced denaturation.

Irradiate the sample with a 365 nm UV light source.[1]

Irradiation time is dependent on the target pyrimidine. A 30-second irradiation is generally

sufficient for complete cross-linking.[2]

Analysis (Optional):

Confirm cross-linking efficiency by denaturing polyacrylamide gel electrophoresis (PAGE),

where the cross-linked duplex will migrate slower than the single strands.

Alternatively, use UPLC or HPLC analysis to quantify the formation of the photodimer.[4]

Photo-Reversal of the Cross-Link
This protocol describes the procedure for reversing the covalent cross-link.

Materials:

Cross-linked oligonucleotide duplex.

UV lamp or transilluminator with a 312 nm light source.

Methodology:

Photo-irradiation:
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Place the sample containing the cross-linked duplex on a cold block or on ice.

Irradiate the sample with a 312 nm UV light source for approximately 3 minutes.[1][2]

Analysis (Optional):

Confirm the reversal of the cross-link using denaturing PAGE. The band corresponding to

the cross-linked duplex should disappear, and bands corresponding to the single strands

should reappear.

Data Presentation
Quantitative data regarding the performance of CNVK-modified oligonucleotides are

summarized below.

Table 1: Photo-Cross-linking Efficiency and Conditions

Target Base
Wavelength for
Cross-linking

Irradiation
Time for 100%
Cross-linking

Wavelength for
Reversal

Irradiation
Time for
Reversal

Thymine (T)
365-366 nm[1]
[2]

1 second[2] 312 nm[2]
~3 minutes[2]
[6]

Cytosine (C) 365-366 nm[1][2] 25 seconds[2] 312 nm[2] ~3 minutes[2][6]

| Purines (A, G)| 365-366 nm[2] | Unreactive[2][6] | N/A | N/A |

Table 2: Biophysical Properties of CNVK-Modified Duplexes
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Duplex State Property Observation

Pre-irradiation Thermal Stability (Tm)
Standard Tm based on
sequence.

Post-cross-linking (365 nm) Thermal Stability (Tm)
Increase of approximately

30°C.[2][6]

Post-reversal (312 nm) Thermal Stability (Tm)
Tm returns to pre-irradiation

value.[2]

| Post-cross-linking (365 nm) | Duplex Stability | Greatly improved stability.[1] |

Visualizations: Workflows and Mechanisms
Diagrams created using Graphviz to illustrate key processes.
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Caption: Experimental workflow for synthesis and application of CNVK-modified

oligonucleotides.

Caption: Antisense mechanism using a photo-activated CNVK-modified oligonucleotide to

block translation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. glenresearch.com [glenresearch.com]

2. cnvK Photo Cross Linker Oligo Modifications from Gene Link [genelink.com]

3. researchgate.net [researchgate.net]

4. pubs.acs.org [pubs.acs.org]

5. cosmobio.co.jp [cosmobio.co.jp]

6. 3-cyanovinylcarbazole nucleoside CNVK Ultrafast Photo Cross-Linker [biosyn.com]

To cite this document: BenchChem. [Application Note: Synthesis and Utility of CNVK-
Modified Oligonucleotides]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15140440/docs#application-note-synthesis-and-
utility-of-cnvk-modified-oligonucleotides]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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